7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane
Description
7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by a bridged [3.3.1]nonane scaffold. The structure includes:
- 3-Oxa bridge: An oxygen atom at position 3, replacing a carbon atom.
- 7-Bromomethyl substituent: A bromine-containing methyl group at position 7, offering reactivity for nucleophilic substitution or coupling reactions.
- 9,9-Difluoro substitution: Two fluorine atoms at position 9, enhancing stability and modulating electronic properties.
This compound is of interest in medicinal chemistry and materials science due to its rigid bicyclic framework and functional handles for derivatization .
Properties
IUPAC Name |
7-(bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2O/c10-3-6-1-7-4-13-5-8(2-6)9(7,11)12/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUASSWWZFBKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1C2(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a detailed analysis.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : CHBrFO
- Molecular Weight : 251.10 g/mol
Research indicates that compounds similar to this compound may interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might act on neurotransmitter receptors, influencing signaling pathways in the nervous system.
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for evaluating the safety of this compound. Data suggests that while certain brominated compounds can exhibit neurotoxic effects, the specific toxicity of this compound requires further investigation to establish safe usage levels.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of fluorinated bicyclic compounds. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria . While specific data on this compound is lacking, the fluorinated structure suggests potential efficacy against microbial pathogens.
Data Table: Comparative Biological Activities
Scientific Research Applications
7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic compound featuring a bromomethyl group and two fluorine atoms, belonging to the 3-oxabicyclo compound class, which is significant in organic chemistry due to their complex ring structures. The compound's applications are primarily in potential pharmaceutical uses, with ongoing research possibly leading to applications in materials science and agrochemicals.
Reactivity and Potential for Functionalization
The bromomethyl group in this compound acts as an electrophile, enabling nucleophilic substitution reactions, which highlights the compound's potential for further functionalization as a valuable intermediate in synthetic organic chemistry.
Potential Pharmaceutical Applications
Compounds similar to this compound have been studied for their biological activities, particularly in drug discovery. Interaction studies are essential to understand its mechanism of action and potential therapeutic effects, which is crucial for advancing the compound from laboratory research to clinical applications.
Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Contains nitrogen instead of oxygen | Antimicrobial activity |
| 2-Oxabicyclo[2.2.1]heptane | Smaller bicyclic structure | Neuroprotective effects |
| 6-Azaspiro[2.5]octane | Spirocyclic structure | Antidepressant properties |
| 8-Azabicyclo[3.2.1]octane | Similar bicyclic framework | Anticancer activity |
Comparison with Similar Compounds
Comparison with Similar Bicyclo[3.3.1]nonane Derivatives
Structural Analogues
Physicochemical Properties
- Crystal Packing: X-ray studies of 9,9-disubstituted diazabicyclo[3.3.1]nonanes reveal dihedral angles of ~74° between imide planes; fluorinated variants may exhibit altered supramolecular interactions due to fluorine’s van der Waals radius .
Data Tables
Table 1: Comparative Reactivity of 7-Substituted Bicyclo[3.3.1]nonanes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
